Cas no 433289-59-9 (Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-)
Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
- N-(4-METHOXY-BENZYL)-N-METHOXYMETHYL-N-TRIMETHYLSILYLMETHYLAMINE
- N-(methoxymethyl)-1-(4-methoxyphenyl)-N-(trimethylsilylmethyl)methanamine
- (4-methoxy-benzyl)-methoxymethyl-trimethylsilanylmethyl-amine
- 4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-benzenemethanamine
- AG-F-53486
- CTK4I7253
- M40081
- SureCN1796186
- SCHEMBL1796186
- MFCD06858754
- DTXSID50655100
- 433289-59-9
- MYMIAGKKDMXTGP-UHFFFAOYSA-N
- 1-Methoxy-N-(4-methoxybenzyl)-N-((trimethylsilyl)methyl)methanamine
- 1-Methoxy-N-[(4-methoxyphenyl)methyl]-N-[(trimethylsilyl)methyl]methanamine
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- MDL: MFCD06858754
- Inchi: 1S/C14H25NO2Si/c1-16-11-15(12-18(3,4)5)10-13-6-8-14(17-2)9-7-13/h6-9H,10-12H2,1-5H3
- InChI Key: MYMIAGKKDMXTGP-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)CN(COC)CC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 267.16500
- Monoisotopic Mass: 267.165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.7A^2
Experimental Properties
- Density: 0.961
- Boiling Point: 288.5°C at 760 mmHg
- Flash Point: 128.3°C
- Refractive Index: 1.485
- PSA: 21.70000
- LogP: 3.39680
Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB288515-1 g |
N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine, 95%; . |
433289-59-9 | 95% | 1 g |
€1,382.10 | 2023-07-20 | |
| abcr | AB288515-1g |
N-(4-Methoxy-benzyl)-N-methoxymethyl-N-trimethylsilylmethylamine, 95%; . |
433289-59-9 | 95% | 1g |
€1382.10 | 2024-06-09 |
Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- Suppliers
Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
Recent Advances in the Study of Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- (CAS: 433289-59-9)
In recent years, the compound Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- (CAS: 433289-59-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development and synthetic chemistry. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
The synthesis of Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- has been a focal point of recent studies. Researchers have developed novel synthetic routes to optimize the yield and purity of this compound. One study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis protocol that utilizes palladium-catalyzed cross-coupling reactions, achieving a high yield of over 85%. The incorporation of the trimethylsilyl group has been particularly noted for its role in enhancing the stability and reactivity of the molecule, making it a valuable intermediate in organic synthesis.
Beyond its synthetic utility, Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- has been investigated for its biological activities. Preliminary in vitro studies have revealed its potential as an inhibitor of certain enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its possible application in the development of anti-inflammatory agents, although further in vivo studies are required to validate these effects.
In addition to its anti-inflammatory potential, recent research has explored the compound's role in cancer therapy. A 2023 study published in the European Journal of Medicinal Chemistry investigated the cytotoxic effects of Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- on various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells (MCF-7) at micromolar concentrations, with minimal toxicity to normal cells. Mechanistic studies suggested that this activity might be linked to the compound's ability to disrupt mitochondrial membrane potential and activate caspase pathways.
Despite these promising findings, challenges remain in the development of Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- as a therapeutic agent. Issues such as poor solubility and bioavailability have been identified in preclinical studies. To address these limitations, researchers have begun exploring formulation strategies, including the use of nanoparticle-based delivery systems. A recent study in the International Journal of Pharmaceutics (2023) demonstrated that encapsulating the compound in polymeric nanoparticles significantly improved its aqueous solubility and enhanced its cellular uptake in vitro.
In conclusion, Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- (CAS: 433289-59-9) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural properties, combined with its demonstrated biological activities, make it a promising candidate for further investigation. Future research should focus on optimizing its pharmacokinetic properties and elucidating its mechanisms of action to fully realize its therapeutic potential.
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